molecular formula C15H13N3O B5576082 N-(2-methoxyphenyl)-5-quinoxalinamine

N-(2-methoxyphenyl)-5-quinoxalinamine

Cat. No.: B5576082
M. Wt: 251.28 g/mol
InChI Key: PYWAHMGUJLXGOP-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-5-quinoxalinamine is a bicyclic aromatic compound comprising a quinoxaline core substituted with an amine group at position 5 and a 2-methoxyphenyl moiety. Quinoxalines are heterocyclic systems with two adjacent nitrogen atoms, conferring unique electronic properties and versatility in medicinal chemistry. The 2-methoxyphenyl group enhances lipophilicity and may influence binding interactions with biological targets.

Properties

IUPAC Name

N-(2-methoxyphenyl)quinoxalin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-19-14-8-3-2-5-11(14)18-13-7-4-6-12-15(13)17-10-9-16-12/h2-10,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWAHMGUJLXGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=CC=CC3=NC=CN=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity: Quinoxaline derivatives are explored as kinase inhibitors (e.g., VEGFR-2), whereas quinolines target parasitic enzymes (e.g., Plasmodium falciparum). The 2-methoxyphenyl group may enhance binding to hydrophobic pockets in target proteins .
  • Toxicity: Metabolites like o-aminophenol (from methoxyphenyl oxidation) are genotoxic, necessitating detailed metabolic studies for the target compound .
  • Drug Design : Introducing electron-withdrawing groups (e.g., nitro) or polar moieties (e.g., sulfonyl) in analogues can modulate activity and safety profiles .

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